Sodium 2-aminobenzo[d]thiazole-5-carboxylate
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Overview
Description
Sodium 2-aminobenzo[d]thiazole-5-carboxylate is a heterocyclic compound that features a benzothiazole ring system. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylate functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-aminobenzo[d]thiazole-5-carboxylate typically involves the cyclization of o-aminothiophenol with carbon disulfide, followed by subsequent reactions to introduce the carboxylate group. One common method includes the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions to form the benzothiazole ring, followed by oxidation to introduce the carboxylate group .
Industrial Production Methods: Industrial production methods often employ one-pot synthesis techniques to streamline the process and reduce costs. These methods utilize readily available reagents and environmentally friendly solvents to minimize waste and improve yield. For example, the use of microwave-assisted synthesis has been reported to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-aminobenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzothiazole derivatives.
Reduction: Benzothiazole alcohol derivatives.
Substitution: N-alkyl or N-acyl benzothiazole derivatives.
Scientific Research Applications
Sodium 2-aminobenzo[d]thiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2-aminobenzo[d]thiazole-5-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different reactivity and applications.
Uniqueness: Sodium 2-aminobenzo[d]thiazole-5-carboxylate is unique due to the presence of both amino and carboxylate groups, which allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
sodium;2-amino-1,3-benzothiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.Na/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHBZXGSVFIVRX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)[O-])N=C(S2)N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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